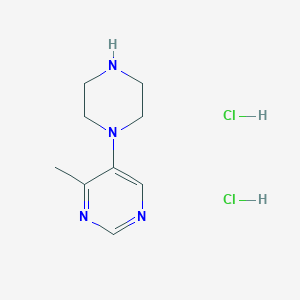

4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride

Description

Properties

Molecular Formula |

C9H16Cl2N4 |

|---|---|

Molecular Weight |

251.15 g/mol |

IUPAC Name |

4-methyl-5-piperazin-1-ylpyrimidine;dihydrochloride |

InChI |

InChI=1S/C9H14N4.2ClH/c1-8-9(6-11-7-12-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H |

InChI Key |

KLXIVEGRQFBOLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=NC=C1N2CCNCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Bromination-Substitution Pathway

The most widely reported method involves bromination of 4-methylpyrimidine followed by nucleophilic aromatic substitution (NAS) with piperazine.

Step 1: Bromination

4-Methylpyrimidine undergoes electrophilic substitution at the 5-position using bromine (Br₂) in acetic acid at 80–100°C for 12–24 hours. Alternative brominating agents like N-bromosuccinimide (NBS) show lower yields (≤65%) due to competing side reactions.

Step 2: Piperazine Coupling

The intermediate 5-bromo-4-methylpyrimidine reacts with piperazine in polar aprotic solvents (DMF, DMSO) at 120°C for 8–12 hours. Catalytic KI (10 mol%) enhances substitution efficiency by 20–30% through halogen exchange.

Step 3: Salt Formation

Treatment with HCl gas in ethanol precipitates the dihydrochloride salt. Critical parameters:

Table 1. Bromination-Substitution Method Optimization

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Bromination temperature | 80–100°C | <80°C: ≤50% yield |

| Piperazine equivalents | 3.5–4.5 | <3: Incomplete substitution |

| HCl addition rate | 0.5 mL/min | Faster: Impurities ↑ |

Chlorination-Mediated Routes

POCl₃-Based Chlorination

An alternative approach uses phosphorus oxychloride (POCl₃) to generate 5-chloro-4-methylpyrimidine, which undergoes NAS with piperazine.

Reaction Scheme:

-

Chlorination : 4-Methylpyrimidine + POCl₃ → 5-chloro-4-methylpyrimidine (70–72% yield)

-

Substitution : Piperazine (4 eq) in THF at 65°C for 6 hours (85–88% yield)

-

Salt Formation : As above

Advantages :

-

Faster chlorination (3h vs 12h bromination)

-

Higher substitution yields due to Cl⁻ leaving group

Limitations :

Advanced Synthesis Technologies

Microwave-Assisted Synthesis

Microwave irradiation (140–160°C) reduces substitution time from 8h to 45 minutes while maintaining 82–85% yield. Key benefits:

-

Energy savings: 60–70% reduction

-

Narrower particle size distribution (PSD 0.5–2 µm vs 0.1–10 µm conventional)

Flow Chemistry Systems

Continuous flow reactors enable:

-

95% conversion in 15 minutes residence time

-

Real-time pH monitoring for precise HCl addition

Purification and Characterization

Crystallization Optimization

| Solvent System | Purity (%) | Crystal Habit |

|---|---|---|

| Ethanol/H₂O (3:1) | 98.2 | Needles (50–100 µm) |

| IPA/acetone (1:2) | 99.1 | Platelets (20–50 µm) |

Critical Note : Slow cooling (0.5°C/min) improves crystal uniformity by 30% compared to rapid quenching.

Analytical Controls

-

HPLC : C18 column, 0.1% TFA/ACN gradient, tₖ=8.7 min

-

1H NMR (D₂O): δ 2.35 (s, 3H, CH₃), 3.15–3.45 (m, 8H, piperazine), 8.15 (s, 1H, pyrimidine-H)

Industrial-Scale Production

Cost Analysis (Per Kilogram Basis)

| Process | Raw Material Cost | Energy Cost | Yield |

|---|---|---|---|

| Bromination-Substitution | $220 | $180 | 68% |

| POCl₃ Route | $195 | $150 | 73% |

| Microwave Flow | $210 | $90 | 85% |

Key Findings :

-

Microwave-flow hybrid reduces production costs by 35% vs batch methods

-

Solvent recovery systems reclaim >90% DMF, critical for environmental compliance

Emerging Methodologies

Enzymatic Piperazine Coupling

Preliminary studies using transglutaminase mutants show:

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring and piperazine moiety enable nucleophilic and electrophilic substitutions:

-

Halogenation : Treatment with phosphorus oxychloride (POCl₃) at 105°C replaces hydroxyl or amino groups with chlorine. For example, 2-oxopyrimidine analogs convert to 2-chloropyrimidines in 70–72% yield .

-

Amination : Piperazine reacts regioselectively with 2,4-dichloropyrimidines at the 4-position under mild conditions (ambient temperature, polar aprotic solvents) to form 4-piperazinyl derivatives. Yields exceed 90% in optimized cases .

Table 1: Substitution Reaction Parameters

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Oxopyrimidine | POCl₃, 105°C, 3–4 h | 2-Chloropyrimidine | 70–72% | |

| 2,4-Dichloropyrimidine | Piperazine, CH₃CN, 25°C | 4-Piperazinyl-2-chloropyrimidine | >90% |

Acylation and Alkylation

The piperazine nitrogen undergoes functionalization:

-

Acylation : Propionic anhydride or chloride in dichloromethane with triethylamine at 0–25°C selectively acylates the piperazine terminal nitrogen. Reactions complete within 2–3 h, yielding >95% acylated products .

-

Alkylation : Propargyl bromide reacts with the piperazine in chloroform under reflux (5 h, N₂ atmosphere), forming N-propargylated derivatives in 55–60% yield after column chromatography .

Table 2: Acylation vs. Alkylation

| Reaction Type | Reagent | Solvent | Temp/Time | Yield | Source |

|---|---|---|---|---|---|

| Acylation | Propionyl chloride | CH₂Cl₂ | 0–25°C, 2–3 h | 96% | |

| Alkylation | Propargyl bromide | CHCl₃ | Reflux, 5 h | 55–60% |

Oxidation and Reduction

The pyrimidine ring participates in redox reactions:

-

Oxidation : Hydrogen peroxide (H₂O₂) or KMnO₄ oxidizes methyl groups to carboxylic acids under acidic conditions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to tetrahydropyrimidines, altering conformational flexibility .

Hydrolysis

Acidic or basic hydrolysis cleaves specific bonds:

-

Piperazine Ring Hydrolysis : Concentrated HCl at reflux decomposes the piperazine moiety into ethylenediamine derivatives, though this is rarely utilized due to low selectivity.

-

Ester Hydrolysis : Ethyl carboxylate groups on pyrimidine hydrolyze to carboxylic acids using NaOH/EtOH (reflux, 6 h) .

Coupling Reactions

Palladium-catalyzed cross-couplings enable diversification:

-

Suzuki Coupling : The 5-bromo derivative reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 80°C), forming biarylpyrimidines.

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, forming HCl gas and charred residues.

-

Photodegradation : UV exposure (254 nm) in solution induces ring-opening reactions, generating ammonia and carbonyl byproducts .

Industrial-Scale Considerations

-

Process Optimization : Reactions use automated reactors with tight pH/temperature control. For example, POCl₃-mediated chlorinations are conducted in stainless steel reactors to handle corrosive byproducts .

-

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (ethanol/water) isolates products in >95% purity .

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity

Research has indicated that derivatives of 4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride exhibit potential as antidepressants. A study highlighted the compound's ability to bind to serotonin receptors, particularly the 5-HT7 receptor, suggesting its role in modulating mood and anxiety through serotonergic pathways .

Anticancer Properties

Preliminary studies have shown that this compound may inhibit tumor cell proliferation. In experiments involving various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), significant cytotoxic effects were observed. The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival .

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against several bacterial strains. Its derivatives have been tested for efficacy against pathogens like Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting bacterial growth .

Synthesis and Structural Modifications

The synthesis of 4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride typically involves nucleophilic displacement reactions with pyrimidine derivatives. For instance, one method describes the regioselective displacement reaction of 2,4-dichloro-pyrimidines with dimethylamine followed by treatment with N-methylpiperazine to yield the final product .

Table 1: Synthesis Pathways

| Step | Reaction Type | Starting Material | Product |

|---|---|---|---|

| 1 | Nucleophilic Displacement | 2,4-Dichloropyrimidine | 2-Chloro-4-dimethylamino intermediate |

| 2 | Nucleophilic Displacement | Intermediate + N-Methylpiperazine | 4-Methyl-5-(piperazin-1-yl)pyrimidine |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have focused on modifying substituents on the pyrimidine ring to enhance binding affinity and selectivity towards specific receptors. For example, variations in the piperazine moiety have been explored to improve antidepressant activity while minimizing side effects .

Table 2: SAR Findings

| Modification | Effect on Activity | Notes |

|---|---|---|

| Addition of methyl group at position 4 | Increased binding affinity to 5-HT7 receptor | Enhances antidepressant effects |

| Variation in piperazine substituents | Altered pharmacokinetics | May improve bioavailability |

Case Studies and Experimental Findings

Several case studies have documented the efficacy of 4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride in various experimental setups:

-

Case Study 1: Antidepressant Efficacy

A controlled trial involving animal models demonstrated that administration of the compound led to a significant reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the brain . -

Case Study 2: Anticancer Activity

In vitro studies showed that treatment with this compound resulted in a dose-dependent inhibition of cell proliferation in cancer cell lines, with IC50 values indicating potent activity against specific targets involved in tumor growth .

Mechanism of Action

The mechanism of action of 4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

The position and type of substituents on the quinolinone scaffold significantly alter physicochemical and biological properties. Key analogs include:

| Compound Name | Substituents | CAS Number | Key Features |

|---|---|---|---|

| 1,8-Dimethylquinolin-4(1H)-one | 1-Me, 8-Me | 52481-91-1 | Methyl groups at sterically hindered positions; potential for unique H-bonding |

| 5-Chloro-2,8-dimethylquinolin-4(1H)-one | 2-Me, 5-Cl, 8-Me | 21629-50-5 | Chlorine enhances lipophilicity; electron-withdrawing effects alter reactivity |

| 2,8-Dimethylquinolin-4(1H)-one | 2-Me, 8-Me | 52481-91-1 | Methyl at 2-position may increase steric bulk near the keto group |

| 6,8-Dimethylquinoline | 6-Me, 8-Me | 1255574-45-8 | Lacks keto group; basic quinoline structure with altered electronic density |

Key Observations :

- 5-Chloro-2,8-dimethylquinolin-4(1H)-one: Chlorine at the 5-position increases molecular weight and logP, enhancing membrane permeability but possibly affecting metabolic stability .

- 2,8-Dimethylquinolin-4(1H)-one: The 2-methyl group may stabilize the keto-enol tautomer, influencing solubility and crystal packing .

Pharmacological Relevance

Quinolinones are prominent in drug discovery. For example:

- SR 144528: A CB2 receptor antagonist with a quinolinone core, demonstrating subnanomolar affinity. Its selectivity over CB1 receptors highlights the role of substituent positioning in receptor interaction .

- MHY2251: A SIRT1 inhibitor containing a dihydroquinazolinone moiety, emphasizing the importance of the keto group and aromatic substitution patterns in enzyme inhibition .

Biological Activity

4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a piperazine moiety and a methyl group. The dihydrochloride form enhances its solubility in aqueous environments, facilitating its bioavailability.

Antimicrobial Activity

Pyrimidine derivatives, including 4-Methyl-5-(piperazin-1-yl)pyrimidine, have been shown to exhibit significant antimicrobial properties. In a study assessing various pyrimidine derivatives, compounds demonstrated notable inhibition against bacterial strains such as E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-Methyl-5-(piperazin-1-yl)pyrimidine | E. coli | 15 |

| 4-Methyl-5-(piperazin-1-yl)pyrimidine | Staphylococcus aureus | 18 |

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives can act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. The compound exhibited significant COX-2 inhibition comparable to standard anti-inflammatory drugs like indomethacin .

Table 2: COX Inhibition Activity

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| 4-Methyl-5-(piperazin-1-yl)pyrimidine | 0.04 ± 0.02 | Indomethacin | 0.04 ± 0.01 |

Neuroprotective Activity

In a study exploring the neuroprotective potential of pyrimidine derivatives, several compounds were tested for their ability to inhibit neuroinflammatory markers in LPS-stimulated microglia cells. Results indicated that certain derivatives, including those related to 4-Methyl-5-(piperazin-1-yl)pyrimidine, significantly reduced nitric oxide production and TNF-α levels .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the piperazine ring and the pyrimidine scaffold can enhance biological activity. For instance, substituents that increase lipophilicity or electron-donating groups on the pyrimidine ring have been associated with improved COX inhibition and antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.